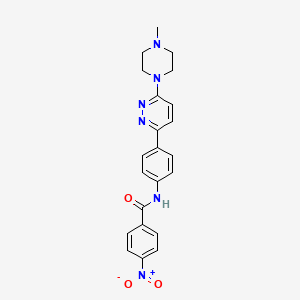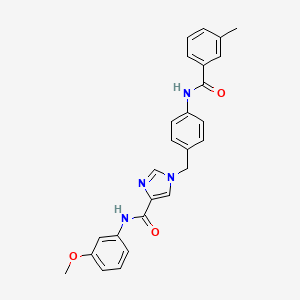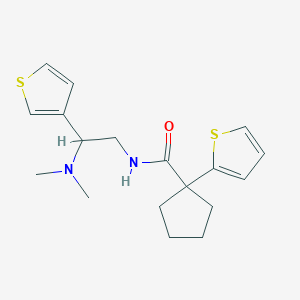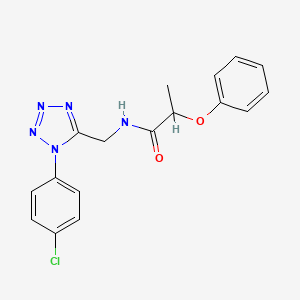
1,7-Naphthyridin-6-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Naphthyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C8H9Cl2N3. It has a molecular weight of 218.08 . It is a derivative of 1,7-naphthyridin-6-amine, which is a heterocyclic compound that has emerged as an important class of compounds due to their diverse biological activities .
Synthesis Analysis
The synthesis of naphthyridines, including 1,7-Naphthyridin-6-amine, has been a topic of considerable interest in synthetic chemistry. Recent achievements in the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridin-6-amine dihydrochloride can be represented by the InChI code: 1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H, (H2,9,11). This code provides a unique representation of the molecule’s structure .Chemical Reactions Analysis
Naphthyridines, including 1,7-Naphthyridin-6-amine, have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
1,7-Naphthyridin-6-amine dihydrochloride is a powder at room temperature. The melting point of the parent compound, 1,7-naphthyridin-6-amine, is 174-175 degrees Celsius .Applications De Recherche Scientifique
Anticancer Properties
1,7-Naphthyridin-6-amine dihydrochloride has been found to have significant anticancer properties . It has been used in the synthesis of 1,6-naphthyridines, which have shown promising results in the treatment of various cancer cell lines .
Anti-HIV Activity
This compound has also been found to have anti-HIV properties . It can inhibit the replication of the HIV virus, making it a potential candidate for the development of new antiretroviral drugs .
Antimicrobial Activity
1,7-Naphthyridin-6-amine dihydrochloride has shown antimicrobial activity . It can inhibit the growth of various bacteria and fungi, making it useful in the development of new antimicrobial agents .
Analgesic Properties
This compound has been found to have analgesic properties . It can help to relieve pain, making it a potential candidate for the development of new pain relief medications .
Anti-inflammatory Activity
1,7-Naphthyridin-6-amine dihydrochloride has anti-inflammatory properties . It can help to reduce inflammation, making it useful in the treatment of various inflammatory conditions .
Antioxidant Activity
This compound has been found to have antioxidant properties . It can help to neutralize harmful free radicals in the body, making it a potential candidate for the development of new antioxidant supplements .
Use in Diagnostics
Naphthyridines, which can be synthesized using 1,7-Naphthyridin-6-amine dihydrochloride, are widely used in diagnostics . They can be used in the development of various diagnostic tools and techniques .
Photophysical Applications
Naphthyridines have also found use in photophysical applications . They can be used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mécanisme D'action
Target of Action
1,7-Naphthyridin-6-amine dihydrochloride is a member of the naphthyridine family of compounds . Naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain functionalized naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,7-naphthyridin-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2ClH/c9-8-4-6-2-1-3-10-7(6)5-11-8;;/h1-5H,(H2,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSZDYYNHWTZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-6-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)




![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)

![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)
